1H-indazole-3-carboximidamide chemical structure and properties
1H-indazole-3-carboximidamide chemical structure and properties
An In-depth Technical Guide to 1H-Indazole-3-Carboximidamide: Structure, Properties, and Therapeutic Potential
Executive Summary: 1H-Indazole-3-carboximidamide, also known as indazole-3-amidine, is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with a highly basic carboximidamide group at the 3-position. While direct experimental data on the parent compound is limited, its structural motifs are of significant interest to medicinal chemists and drug development professionals. The indazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the carboximidamide group is a known bioisostere of the guanidinium group found in L-arginine. This guide synthesizes information from closely related analogs and established chemical principles to provide a comprehensive technical overview of its structure, physicochemical properties, synthesis, and significant therapeutic potential, particularly as an inhibitor of Nitric Oxide Synthase (NOS).
Chemical Identity and Molecular Structure
1H-Indazole-3-carboximidamide is a structurally unique molecule that combines the aromatic, bicyclic indazole ring system with a strongly basic amidine functional group. Understanding its precise structure is fundamental to appreciating its chemical behavior and biological activity.
Nomenclature and Identifiers: The systematic IUPAC name for this compound is 1H-Indazole-3-carboximidamide . It is also commonly referred to as 1H-Indazole-3-carboxamidine . Due to the high basicity of the amidine group, it is often prepared and handled as a salt, such as 1H-Indazole-3-carboxamidine hydrochloride.
Key Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1H-Indazole-3-carboximidamide | N/A |
| Synonyms | 1H-Indazole-3-carboxamidine | N/A |
| CAS Number | 210497-74-4 (for Hydrochloride salt) | N/A |
| Molecular Formula | C₈H₈N₄ | N/A |
| Molecular Weight | 160.18 g/mol | N/A |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2)C(=N)N | N/A |
| InChI | InChI=1S/C8H8N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H3,9,10)(H,11,12) | N/A |
| InChIKey | UQJHJABMQSCDIW-UHFFFAOYSA-N | N/A |
Structural Analysis: The molecule consists of a planar benzene ring fused to a pyrazole ring, forming the indazole core. The carboximidamide group, -C(=NH)NH₂, is attached to the C3 position of this core. The presence of multiple nitrogen atoms and the delocalized π-electron system of the indazole ring makes it a versatile scaffold for interacting with biological targets through hydrogen bonding and π-stacking interactions. The amidine group is a strong proton acceptor and will be predominantly protonated at physiological pH, forming a resonance-stabilized amidinium cation. This positive charge is a critical feature for its primary hypothesized mechanism of action.
Physicochemical Properties
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| pKa (Strongest Basic) | ~11-12 | The high basicity means the compound will be >99.9% protonated and positively charged at physiological pH (7.4), influencing solubility, membrane permeability, and receptor interactions. |
| cLogP | ~1.0 - 1.5 | Indicates moderate lipophilicity in its neutral form. However, the charged (protonated) form will be significantly more hydrophilic, affecting its distribution profile. |
| Hydrogen Bond Donors | 3 (two on -NH₂, one on indazole -NH) | Provides multiple opportunities for forming strong hydrogen bonds with target proteins, enhancing binding affinity. |
| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one imine nitrogen) | Further contributes to potential target interactions and influences aqueous solubility. |
| Aqueous Solubility | Low (as free base), High (as salt) | The free base is likely to have poor water solubility, whereas salt forms (e.g., hydrochloride) are expected to be highly soluble. |
Synthesis and Derivatization
The synthesis of 1H-indazole-3-carboximidamide is not widely reported, but a robust and logical pathway can be designed based on standard organic chemistry transformations, starting from the more accessible 1H-indazole-3-carbonitrile.
Rationale for Synthetic Strategy: The Pinner reaction is a classic method for converting nitriles into amidines (via an intermediate imidate). This approach involves treating the nitrile with an alcohol in the presence of anhydrous acid (like HCl) to form an imidate hydrochloride, which is then reacted with ammonia to yield the final amidine hydrochloride. This is a reliable and well-established method for this specific functional group transformation.
General Synthetic Workflow
Caption: General synthetic pathway to 1H-indazole-3-carboximidamide.
Exemplary Experimental Protocol (Pinner Reaction):
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Step 1: Formation of the Imidate Hydrochloride.
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Suspend 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous ethanol (~0.5 M) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
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Cool the suspension to 0 °C in an ice bath.
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Bubble anhydrous hydrogen chloride (HCl) gas through the stirred suspension for 2-3 hours. The solid should gradually dissolve.
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Seal the flask and allow it to stand at 4 °C for 24-48 hours, during which time the ethyl 1H-indazole-3-carboximidate hydrochloride salt typically precipitates.
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Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This intermediate is often used without further purification.
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Step 2: Conversion to the Amidine Hydrochloride.
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Dissolve the crude imidate hydrochloride from Step 1 in anhydrous ethanol (~0.5 M) at room temperature.
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Cool the solution to 0 °C.
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Bubble anhydrous ammonia (NH₃) gas through the solution for 1-2 hours, or add a saturated solution of ammonia in ethanol (2.0 eq).
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
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Remove the solvent under reduced pressure. The resulting solid is crude 1H-indazole-3-carboximidamide hydrochloride.
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Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.
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Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.
Pharmacological Profile and Mechanism of Action
The primary therapeutic hypothesis for 1H-indazole-3-carboximidamide stems from its structural resemblance to known inhibitors of Nitric Oxide Synthase (NOS) enzymes.
Target: Nitric Oxide Synthase (NOS) Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. It is synthesized by a family of three NOS isoenzymes (nNOS, eNOS, and iNOS) from the amino acid L-arginine. Overproduction of NO is implicated in various pathological conditions, including septic shock, inflammation, and neurodegenerative diseases. Therefore, inhibiting NOS is a validated therapeutic strategy.
Mechanism of Inhibition (Hypothesized): The natural substrate for NOS is L-arginine, which contains a guanidinium group. The carboximidamide (amidine) group of 1H-indazole-3-carboximidamide is a close structural and electronic mimic of this guanidinium group.[1] It is hypothesized that the protonated amidinium cation of the indazole inhibitor competes with L-arginine for binding at the enzyme's active site.[1] The indazole core then acts as a scaffold, occupying adjacent hydrophobic pockets within the active site to enhance binding affinity and selectivity. This competitive inhibition prevents the conversion of L-arginine to NO.
This mechanism is strongly supported by extensive research on related heterocyclic amidines, such as 1H-pyrazole-1-carboxamidine, which are potent inhibitors of all three NOS isoforms.[1] Furthermore, other substituted indazoles have been identified as NOS inhibitors, underscoring the suitability of the indazole scaffold for targeting this enzyme family.[2]
Caption: Competitive inhibition of NOS by 1H-indazole-3-carboximidamide.
Applications in Drug Discovery and Research
The 1H-indazole-3-carboxamide scaffold, a close analog, is a proven pharmacophore in modern drug discovery, with derivatives acting as potent inhibitors of targets like p21-activated kinase 1 (PAK1).[3][4] By extension, the unique properties of the 1H-indazole-3-carboximidamide core make it a highly valuable, albeit under-explored, building block for developing novel therapeutics.
Potential Therapeutic Areas:
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Neurodegenerative Disorders: Overactivation of neuronal NOS (nNOS) is linked to excitotoxicity in conditions like stroke, Parkinson's disease, and Alzheimer's disease. Selective nNOS inhibitors based on this scaffold could offer neuroprotective benefits.
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Inflammation and Sepsis: Inducible NOS (iNOS) produces large, damaging amounts of NO during inflammatory responses and septic shock. Selective iNOS inhibitors could mitigate tissue damage and hypotension associated with systemic inflammation.
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Oncology: The role of NO in cancer is complex, but inhibiting NOS in certain tumor types can suppress angiogenesis and tumor growth. The parent indazole scaffold is already a component of several kinase inhibitors used in oncology.[3]
Safety and Handling
No specific toxicity data is available for 1H-indazole-3-carboximidamide. As a novel, biologically active compound, it must be handled with appropriate caution.
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Hazard Classification (Assumed): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
1H-Indazole-3-carboximidamide represents a compelling molecular scaffold with significant, largely untapped potential in medicinal chemistry. While direct research on this specific molecule is sparse, a robust scientific rationale, built upon the known activities of the indazole core and the amidine functional group, strongly points toward its utility as a potent inhibitor of nitric oxide synthase. Its straightforward synthesis from the corresponding nitrile makes it an accessible target for research laboratories.
Future research should focus on the definitive synthesis, purification, and characterization of 1H-indazole-3-carboximidamide, followed by a systematic evaluation of its inhibitory activity and selectivity against the three NOS isoforms. Subsequent structure-activity relationship (SAR) studies, involving substitution on the indazole ring, will be crucial for optimizing potency and isoform selectivity, paving the way for the development of novel therapeutics for a range of diseases driven by NO dysregulation.
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